molecular formula C48H45N3 B13777308 1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene

1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene

Katalognummer: B13777308
Molekulargewicht: 663.9 g/mol
InChI-Schlüssel: MZMVUKKBXHHQSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is a complex organic compound characterized by its unique structure, which includes three dimethylamino biphenyl groups attached to a central benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-tribromobenzene with 4-dimethylaminophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The dimethylamino groups can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. Additionally, the biphenyl rings provide a rigid framework that can interact with hydrophobic pockets in proteins or other biomolecules, enhancing its specificity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Tris(4-aminophenyl)benzene: Similar structure but with amino groups instead of dimethylamino groups.

    1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups, used in the synthesis of metal-organic frameworks (MOFs).

    1,3,5-Tris(4-hydroxyphenyl)benzene: Features hydroxy groups, used in polymer chemistry.

Uniqueness

1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is unique due to the presence of dimethylamino groups, which impart distinct electronic and steric properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and material science.

Eigenschaften

Molekularformel

C48H45N3

Molekulargewicht

663.9 g/mol

IUPAC-Name

4-[4-[3,5-bis[4-[4-(dimethylamino)phenyl]phenyl]phenyl]phenyl]-N,N-dimethylaniline

InChI

InChI=1S/C48H45N3/c1-49(2)46-25-19-37(20-26-46)34-7-13-40(14-8-34)43-31-44(41-15-9-35(10-16-41)38-21-27-47(28-22-38)50(3)4)33-45(32-43)42-17-11-36(12-18-42)39-23-29-48(30-24-39)51(5)6/h7-33H,1-6H3

InChI-Schlüssel

MZMVUKKBXHHQSB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.